5-Sulfamoylfuran-2-carboxylic acid

Description

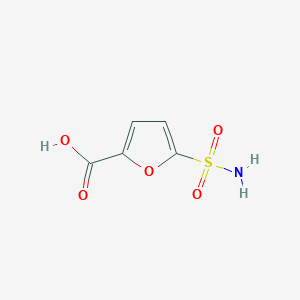

Structure

3D Structure

Properties

IUPAC Name |

5-sulfamoylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO5S/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8)(H2,6,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWICVBFROQJBSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)S(=O)(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98027-63-5 | |

| Record name | 5-(Aminosulfonyl)-2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Sulfamoylfuran-2-carboxylic Acid

Abstract

This technical guide provides a detailed, scientifically-grounded pathway for the synthesis of 5-Sulfamoylfuran-2-carboxylic acid (CAS No: 98027-63-5). While direct literature on its specific synthesis is sparse, this document outlines a robust and logical two-step approach starting from the readily available furan-2-carboxylic acid. The proposed methodology leverages fundamental principles of electrophilic aromatic substitution and nucleophilic substitution at a sulfur center. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic explanations, step-by-step experimental protocols, safety considerations, and characterization guidelines. The core strategy involves the chlorosulfonylation of the furan ring, followed by ammonolysis to yield the target sulfonamide, a key structural motif found in many pharmacologically active compounds.

Introduction

Chemical Identity and Properties

This compound is a heterocyclic organic compound featuring a furan core substituted with a carboxylic acid at the 2-position and a sulfonamide group at the 5-position. The presence of both a carboxylic acid and a sulfonamide group makes it a molecule of significant interest in medicinal chemistry, potentially serving as a crucial building block or intermediate.

| Property | Value | Source |

| CAS Number | 98027-63-5 | [1] |

| Molecular Formula | C₅H₅NO₅S | [1] |

| Molecular Weight | 191.16 g/mol | [1] |

| SMILES | C1=C(OC(=C1)S(=O)(=O)N)C(=O)O | [1] |

| Appearance | Expected to be a solid |

Significance and Potential Applications

The sulfonamide functional group is a cornerstone in the development of diuretic drugs. The structural similarity of the title compound to the core of loop diuretics like Furosemide suggests its potential as a key intermediate for synthesizing novel diuretic agents or other biologically active molecules. The synthesis of Furosemide itself involves the reaction of a substituted sulfamoylbenzoic acid with furfurylamine, highlighting the established importance of the interplay between sulfonamide and furan moieties in pharmacology.[2][3] This guide provides a foundational pathway for accessing this valuable scaffold for further derivatization and screening in drug discovery programs.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound can be logically achieved from furan-2-carboxylic acid via a two-step sequence. This approach is based on well-established and reliable chemical transformations.

Retrosynthetic Analysis & Rationale

A retrosynthetic analysis breaks down the target molecule into simpler, commercially available precursors. The sulfonamide group (-SO₂NH₂) is most commonly formed by the reaction of a sulfonyl chloride (-SO₂Cl) with ammonia. The sulfonyl chloride itself can be installed onto an aromatic ring through electrophilic aromatic substitution using chlorosulfonic acid. This leads to the following logical disconnection:

-

Disconnect the S-N bond: This reveals the immediate precursor, 5-chlorosulfonylfuran-2-carboxylic acid , and ammonia.

-

Disconnect the C-S bond: This points to the starting material, furan-2-carboxylic acid , which undergoes chlorosulfonylation.

Furan-2-carboxylic acid is an ideal starting material as it is commercially available and can be readily synthesized from furfural, a bio-renewable platform chemical.[4][5][6]

Overall Reaction Scheme

The forward synthesis pathway is illustrated below:

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the entire synthesis process, from starting material to the final purified product.

References

- 1. This compound | 98027-63-5 | YDA02763 [biosynth.com]

- 2. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 5-Sulfamoylfuran-2-carboxylic acid

Introduction

5-Sulfamoylfuran-2-carboxylic acid is a heterocyclic organic compound with potential significance in medicinal chemistry and drug discovery. Its structure, featuring a furan ring substituted with both a carboxylic acid and a sulfamoyl group, suggests a molecule with interesting electronic and steric properties that can influence its biological activity and pharmacokinetic profile. Understanding the fundamental physicochemical properties of this molecule is a critical first step in any drug development pipeline, as these parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the key physicochemical properties of this compound and details the experimental methodologies for their determination.

Core Physicochemical Properties

A thorough characterization of a potential drug candidate begins with the determination of its core physicochemical properties. These values provide the foundational data for formulation development, in vitro and in vivo screening, and computational modeling.

| Property | Symbol | Predicted/Estimated Value | Significance in Drug Development |

| Molecular Formula | - | C₅H₅NO₅S | Defines the elemental composition. |

| Molecular Weight | MW | 191.16 g/mol [1] | Influences diffusion and transport across biological membranes. |

| CAS Number | - | 98027-63-5[1] | Unique identifier for the chemical substance. |

| Acid Dissociation Constant | pKa | To be determined | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| Partition Coefficient | logP | To be determined | Measures lipophilicity, which affects membrane permeability and distribution into tissues. |

| Aqueous Solubility | S | To be determined | Crucial for drug delivery and bioavailability; low solubility can hinder absorption. |

Chemical Structure:

Experimental Protocols for Physicochemical Characterization

The following sections detail the step-by-step experimental protocols for determining the pKa, logP, and aqueous solubility of this compound. The methodologies are selected to provide accurate and reproducible data, which is essential for making informed decisions in the drug development process.

Determination of the Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in solution. For this compound, the carboxylic acid and the sulfamoyl groups are expected to be the primary ionizable centers. Potentiometric titration is a highly accurate method for pKa determination.[2]

Methodology: Potentiometric Titration [2]

-

Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, but its concentration should be kept to a minimum (e.g., <5%) to reduce its effect on the pKa value.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel at 25°C and immerse the calibrated pH electrode and a micro-burette tip.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point of the titration curve. For a more accurate determination, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

Diagram of the pKa Determination Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[3] It is a critical parameter for predicting a drug's ability to cross biological membranes. The shake-flask method is a classic and reliable technique for logP determination.[4]

Methodology: Shake-Flask Method [4]

-

Preparation of Phases: Prepare a phosphate buffer solution at a pH where the compound is predominantly in its neutral form (at least 2 pH units away from the pKa of the carboxylic acid). Saturate the buffer with n-octanol and, separately, saturate n-octanol with the buffer.

-

Partitioning: Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol. Add an equal volume of the pre-saturated aqueous buffer.

-

Equilibration: Vigorously shake the mixture in a separatory funnel for a set period (e.g., 1-2 hours) to ensure complete partitioning. Allow the phases to separate completely.

-

Phase Separation and Analysis: Carefully separate the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[3]

Diagram of the logP Determination Workflow

Caption: Workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a key factor influencing the bioavailability of orally administered drugs. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[5]

Methodology: Shake-Flask Method [5]

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be confirmed visually.

-

Separation of Solid and Liquid Phases: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as UV-Vis spectroscopy or LC-MS.

-

Solubility Determination: The measured concentration represents the thermodynamic aqueous solubility of the compound under the specified conditions.

Diagram of the Aqueous Solubility Determination Workflow

Caption: Workflow for aqueous solubility determination by the shake-flask method.

Conclusion

The physicochemical properties of this compound are fundamental to its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the accurate and reliable determination of its pKa, logP, and aqueous solubility. The data generated from these studies will be invaluable for guiding further preclinical development, including formulation design, ADME studies, and the establishment of structure-activity relationships.

References

An In-depth Technical Guide to 5-Sulfamoylfuran-2-carboxylic acid: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Sulfamoylfuran-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document elucidates the chemical identity, including its CAS number and structure, and presents a detailed, plausible synthetic pathway. Furthermore, it explores the compound's potential biological significance and applications by drawing upon the well-established pharmacological profiles of related furan-carboxylic acids and sulfonamide-containing molecules. A hypothetical experimental workflow for the preliminary biological screening of this compound is also detailed. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction: The Scientific Rationale

The convergence of furan-carboxylic acid and sulfonamide moieties within a single molecular entity, this compound, presents a compelling case for its investigation in drug discovery. Furan-containing compounds are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The furan ring, an electron-rich aromatic system, can engage in various interactions with biological macromolecules.[1]

Concurrently, the sulfonamide group is a well-established pharmacophore present in a multitude of clinically approved drugs, including antibacterial, and anticancer agents.[3][4] The incorporation of a sulfamoyl group can significantly influence a molecule's physicochemical properties, such as acidity and solubility, and its ability to act as a hydrogen bond donor and acceptor, thereby modulating its interaction with biological targets.[5][6] The strategic combination of these two pharmacophores in this compound suggests a high potential for novel biological activities, making it a prime candidate for further investigation.

Compound Identification and Physicochemical Properties

-

Compound Name: this compound

-

CAS Number: 98027-63-5[7]

-

Molecular Formula: C₅H₅NO₅S[7]

-

Molecular Weight: 191.16 g/mol [7]

-

Chemical Structure:

Caption: 2D Structure of this compound.

-

SMILES: C1=C(OC(=C1)S(=O)(=O)N)C(=O)O[7]

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| pKa (strongest acidic) | 1.8 (predicted) | ChemAxon |

| LogP | -0.5 (predicted) | ChemAxon |

| Hydrogen Bond Donors | 3 | ChemAxon |

| Hydrogen Bond Acceptors | 5 | ChemAxon |

| Rotatable Bonds | 2 | ChemAxon |

Synthesis of this compound: A Proposed Pathway

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-(Chlorosulfonyl)furan-2-carboxylic acid (Intermediate)

The initial step involves the chlorosulfonylation of 2-furoic acid. This electrophilic substitution reaction introduces a chlorosulfonyl group onto the furan ring, preferentially at the 5-position due to the activating and directing effects of the carboxylic acid group.

Protocol:

-

To a stirred solution of chlorosulfonic acid (3-5 equivalents) cooled to 0 °C in an ice bath, slowly add 2-furoic acid (1 equivalent).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated product, 5-(chlorosulfonyl)furan-2-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Causality: The use of excess chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion. The low temperature during the initial addition helps to control the exothermic nature of the reaction.

Step 2: Synthesis of this compound (Final Product)

The intermediate, 5-(chlorosulfonyl)furan-2-carboxylic acid, is then converted to the final product via amination. The highly reactive sulfonyl chloride readily undergoes nucleophilic attack by ammonia.

Protocol:

-

Dissolve the crude 5-(chlorosulfonyl)furan-2-carboxylic acid (1 equivalent) in a suitable inert solvent such as tetrahydrofuran (THF) or dioxane.

-

Cool the solution to 0 °C and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess) dropwise with stirring.

-

Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

After the reaction is complete, acidify the mixture with a dilute mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Causality: The use of excess ammonia ensures the complete conversion of the sulfonyl chloride and neutralizes the HCl byproduct generated during the reaction. Acidification is necessary to protonate the carboxylate and precipitate the final carboxylic acid product.

Potential Biological Significance and Applications in Drug Development

The unique structural combination of a furan-carboxylic acid and a sulfonamide in this compound suggests several potential avenues for therapeutic applications.

-

Antimicrobial Activity: Many furan derivatives and sulfonamides exhibit potent antibacterial and antifungal properties.[8][9] The synergistic effect of these two pharmacophores could lead to novel antimicrobial agents with a unique mechanism of action, potentially overcoming existing drug resistance.

-

Anti-inflammatory and Analgesic Properties: Furan-containing molecules have been investigated for their anti-inflammatory and analgesic effects. The sulfamoyl group is also present in some non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Potential: Certain sulfonamides and furan derivatives have demonstrated cytotoxic effects against various cancer cell lines.[10] The compound could be explored for its potential to inhibit cancer cell proliferation or induce apoptosis.

-

Enzyme Inhibition: The sulfonamide moiety is a known zinc-binding group and is a key feature of many enzyme inhibitors, such as carbonic anhydrase inhibitors.[5] this compound could be screened against a panel of metalloenzymes.

Proposed Experimental Workflow for Biological Screening

To elucidate the biological activity of this compound, a systematic screening process is recommended.

Caption: Experimental workflow for the biological evaluation of this compound.

Primary Screening

-

Cytotoxicity Assays: The initial evaluation should involve assessing the compound's cytotoxicity against a panel of human cancer cell lines (e.g., HeLa, A549, HepG2) and a non-cancerous cell line (e.g., Vero) using standard assays like the MTT or MTS assay. This will determine its general toxicity and potential as an anticancer agent.

-

Antimicrobial Susceptibility Testing: The compound should be tested against a range of Gram-positive and Gram-negative bacteria and fungal strains to determine its Minimum Inhibitory Concentration (MIC) using broth microdilution or agar diffusion methods.

Secondary Screening

Based on the results of the primary screening, more specific assays can be conducted:

-

Enzyme Inhibition Assays: If the compound shows interesting activity, it can be tested for its inhibitory potential against specific enzymes, such as carbonic anhydrases, cyclooxygenases (COX-1 and COX-2), or other relevant targets.

-

Anti-inflammatory Activity: In vitro assays to measure the inhibition of inflammatory mediators, such as nitric oxide (NO) or prostaglandins, in lipopolysaccharide (LPS)-stimulated macrophages can be performed.

Mechanism of Action Studies

For promising hits, further studies to elucidate the mechanism of action would be warranted. This could involve cell cycle analysis, apoptosis assays, or target-based enzymatic assays.

Conclusion

This compound represents a molecule of significant interest for drug discovery, strategically combining the favorable pharmacological properties of both furan-carboxylic acids and sulfonamides. The proposed synthetic route offers a practical approach to obtaining this compound for further investigation. The outlined experimental workflow provides a clear path for its biological evaluation, with the potential to uncover novel therapeutic activities. This technical guide serves as a foundational resource to stimulate and support further research into this promising chemical entity.

References

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound | 98027-63-5 | YDA02763 [biosynth.com]

- 8. Synthesis and biological evaluation of some novel furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Niche Scaffold: A Technical Guide to 5-Sulfamoylfuran-2-carboxylic Acid

This technical guide delves into the discovery and history of 5-Sulfamoylfuran-2-carboxylic acid, a specialized heterocyclic compound at the intersection of furan chemistry and sulfonamide-based drug design. While the specific historical record of its initial synthesis is not prominently documented in publicly available literature, its existence and importance can be understood by examining the rich history of its parent molecule, furan-2-carboxylic acid, and the parallel development of sulfamoyl-containing pharmacophores. This guide will provide a comprehensive overview for researchers, scientists, and drug development professionals, tracing the lineage of this compound and elucidating its scientific context.

The Progenitor: A History of Furan-2-Carboxylic Acid

The story of this compound begins with its foundational core, furan-2-carboxylic acid, also known as pyromucic acid. The journey into furan chemistry was initiated in 1780 by the Swedish chemist Carl Wilhelm Scheele.[1][2] Through the dry distillation of mucic acid, derived from galactose and natural gums, Scheele isolated a white crystalline solid which he named "pyromucic acid," alluding to its fiery birth from mucic acid.[1] This marked the very first synthesis of a furan-containing compound, laying the groundwork for a new domain in organic chemistry.[1] The term "furan" itself was coined later, stemming from the Latin word "furfur," meaning bran, after furfural was isolated from bran in 1831.[1][2]

Furan-2-carboxylic acid and its derivatives have since become indispensable building blocks in various industries, most notably in pharmaceuticals.[1][3] The furan ring system is a versatile scaffold for creating a multitude of active pharmaceutical ingredients (APIs), including antibiotics, antiparasitic agents, and anti-inflammatory drugs.[3][4] Its utility is also seen in the synthesis of veterinary antibiotics like ceftiofur and advanced beta-lactam antibiotics such as faropenem.[3][5]

The Sulfamoyl Moiety: A Pillar of Medicinal Chemistry

The introduction of the sulfamoyl group (-SO₂NH₂) into organic molecules marked a revolutionary moment in the history of medicine with the advent of sulfonamide antibiotics. While the specific history of this compound is not detailed, the rationale for its synthesis is deeply rooted in the success of sulfamoyl-containing drugs. The sulfonyl group is known for its ability to exercise regio- and stereocontrol in reactions due to its unique bulk and electronic properties.[6]

Compounds bearing a sulfonyl group exhibit a wide range of biological activities, including antimicrobial, antifungal, antimalarial, anti-inflammatory, and anti-cancer properties.[6] This functional group is a key component in numerous therapeutic agents, underscoring the continuous interest in creating novel molecules that incorporate this pharmacophore.

Synthesis and Characterization of this compound

Below is a detailed, hypothetical, yet chemically sound, protocol for the synthesis of this compound.

Experimental Protocol: A Plausible Synthesis

Step 1: Chlorosulfonation of Furan-2-carboxylic Acid

-

To a solution of furan-2-carboxylic acid in a suitable inert solvent (e.g., dichloromethane), cooled to 0°C, add chlorosulfonic acid dropwise with constant stirring.

-

Maintain the temperature at 0°C for the duration of the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.

-

Extract the product, 5-(chlorosulfonyl)furan-2-carboxylic acid, with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: Amination of 5-(Chlorosulfonyl)furan-2-carboxylic Acid

-

Dissolve the crude 5-(chlorosulfonyl)furan-2-carboxylic acid in a suitable solvent (e.g., tetrahydrofuran).

-

Cool the solution to 0°C and bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the formation of this compound by TLC.

-

Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

This proposed synthesis is a standard method for introducing a sulfamoyl group onto an aromatic ring.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₅S | PubChem |

| Molecular Weight | 191.16 g/mol | PubChem |

| CAS Number | 98027-63-5 | Biosynth[7] |

Note: Experimental values for properties like melting point, boiling point, and solubility are not widely published and would require experimental determination.

Potential Applications and Future Directions

The fusion of the furan-2-carboxylic acid scaffold with a sulfamoyl group suggests a primary application in the realm of medicinal chemistry. The resulting molecule, this compound, can be envisioned as a key intermediate for the synthesis of novel therapeutic agents. The sulfamoyl moiety can act as a hydrogen bond donor and acceptor, potentially interacting with biological targets.

Derivatives of this compound could be explored for a variety of biological activities, including but not limited to:

-

Antimicrobial Agents: Building upon the legacy of sulfonamides.

-

Anticancer Drugs: The thiazole-5-carboxylic acid phenylamide derivatives have shown promise as anti-tumor drugs.[8]

-

Antiviral Compounds: Furan derivatives are used in the synthesis of antiviral medications.[5]

-

Fungicidal Agents: Natural furan-carboxylic acids and their derivatives have been investigated as potential fungicidal agents.[9]

Visualization of Key Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

Caption: Plausible synthetic pathway for this compound.

Caption: Diverse applications of furan-2-carboxylic acid derivatives in medicine.

Conclusion

While the precise moment of discovery for this compound remains elusive in prominent scientific literature, its chemical lineage and rationale for existence are clear. Born from the historically significant furan-2-carboxylic acid and the pharmacologically powerful sulfamoyl group, this compound represents a logical step in the exploration of new chemical entities for drug discovery. Its value lies not in a storied past, but in its potential as a versatile building block for the medicines of the future. Further research into its synthesis, characterization, and biological activity is warranted to fully unlock its potential.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 3. chempoint.com [chempoint.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 98027-63-5 | YDA02763 [biosynth.com]

- 8. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 5-Sulfamoylfuran-2-carboxylic acid as a Carbonic Anhydrase Inhibitor

Abstract

This technical guide provides a comprehensive analysis of the probable mechanism of action of 5-Sulfamoylfuran-2-carboxylic acid, a heterocyclic sulfonamide. Drawing upon the well-established pharmacology of related sulfonamide-based inhibitors, this document elucidates the molecular interactions with its primary biological target, carbonic anhydrase (CA). We delve into the enzymatic function of carbonic anhydrases, the specific molecular basis of sulfonamide inhibition, and the structural features of this compound that contribute to this activity. Furthermore, this guide presents detailed, field-proven experimental protocols for the in vitro assessment of carbonic anhydrase inhibition, enabling researchers to validate and quantify the inhibitory potential of this and similar compounds. Visualizations of the key pathways and experimental workflows are provided to enhance understanding.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH homeostasis, CO2 transport, respiration, and electrolyte secretion.[1][2] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO2 + H2O ⇌ HCO3- + H+).[2] Various isoforms of human carbonic anhydrase (hCA) have been identified as therapeutic targets for a range of diseases. Notably, the inhibition of specific CA isoforms is a clinically validated strategy for the management of glaucoma, edema, epilepsy, and certain types of cancer.[3][4]

Heterocyclic sulfonamides represent a prominent class of CA inhibitors, renowned for their high affinity and specificity towards the zinc-containing active site of the enzyme.[5] this compound, by virtue of its chemical structure featuring a sulfonamide moiety appended to a furan ring, is predicted to function as a potent inhibitor of carbonic anhydrase. This guide will explore the intricacies of this inhibitory mechanism.

The Molecular Target: Carbonic Anhydrase Structure and Function

The Active Site Architecture

The catalytic activity of α-carbonic anhydrases, the class found in mammals, is centered around a zinc ion (Zn2+) located at the bottom of a conical active site cavity.[2] This zinc ion is tetrahedrally coordinated by three histidine residues and a water molecule or hydroxide ion.[1][2][6] The active site is further characterized by a network of amino acid residues that play crucial roles in substrate binding and catalysis. Key residues include a "proton shuttle," typically His-64 in hCA II, which facilitates the transfer of protons out of the active site, and residues like Thr-199 and Glu-106 that help to orient the substrate and stabilize the zinc-bound solvent molecule.[2][7]

The Catalytic Mechanism of CO2 Hydration

The catalytic cycle of carbonic anhydrase is one of the most efficient known in biology. The process can be summarized in the following steps:

-

Nucleophilic Attack: A zinc-bound hydroxide ion performs a nucleophilic attack on the carbon atom of a CO2 molecule that has entered the active site.[2][6]

-

Bicarbonate Formation: This attack results in the formation of a bicarbonate ion coordinated to the zinc.[6]

-

Product Displacement: A water molecule displaces the bicarbonate ion from the active site.[6]

-

Regeneration of the Active Site: The zinc-bound water molecule is deprotonated to regenerate the nucleophilic hydroxide ion. This proton is transferred to the bulk solvent via the proton shuttle residue (e.g., His-64).[2][6]

Caption: The catalytic cycle of carbonic anhydrase for CO2 hydration.

Mechanism of Inhibition by this compound

The inhibitory activity of this compound is predicated on the presence of the sulfonamide (-SO2NH2) group. This functional group is the key pharmacophore responsible for the high-affinity binding to the carbonic anhydrase active site.

Coordination to the Active Site Zinc Ion

The mechanism of inhibition by sulfonamides is well-established and involves the following key interactions:

-

Deprotonation: The sulfonamide group has a pKa that allows it to be deprotonated at physiological pH, forming a sulfonamidate anion (-SO2NH-).

-

Zinc Binding: This negatively charged nitrogen atom of the sulfonamidate then coordinates directly to the Zn2+ ion in the active site.[8][9] This binding displaces the catalytic water/hydroxide molecule, thereby inhibiting the first step of the enzymatic reaction.[10]

-

Hydrogen Bonding Network: The sulfonamide oxygens form hydrogen bonds with the side chain of Thr-199, further stabilizing the inhibitor within the active site. The furan ring and carboxylic acid moiety of this compound likely engage in additional interactions with hydrophobic and hydrophilic residues lining the active site cavity, which can influence isoform selectivity and overall binding affinity.

Caption: The general mechanism of carbonic anhydrase inhibition by sulfonamides.

Experimental Validation of Carbonic Anhydrase Inhibition

The inhibitory potency of this compound against various carbonic anhydrase isoforms can be determined using established in vitro assays. Two common methods are the stopped-flow CO2 hydration assay and the p-nitrophenyl acetate (p-NPA) esterase assay.

Stopped-Flow CO2 Hydration Assay

This is a direct and highly accurate method for measuring the catalytic activity of CA.[3][11][12]

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2. A stopped-flow spectrophotometer is used to rapidly mix a CO2-saturated solution with a buffer containing the enzyme and a pH indicator. The change in absorbance of the pH indicator over time is monitored to determine the reaction rate.

Experimental Protocol:

-

Reagent Preparation:

-

Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES-NaOH, pH 7.5) containing a pH indicator (e.g., 0.1 mM phenol red).

-

CO2 Solution: Prepare a saturated CO2 solution by bubbling CO2 gas through distilled water on ice for at least 30 minutes.

-

Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform (e.g., hCA II) in the assay buffer.

-

Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

-

Load one syringe with the CO2 solution and the other with the enzyme solution in buffer (with or without the inhibitor).

-

Initiate the reaction by rapidly mixing the contents of the two syringes.

-

Record the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for phenol red) over time.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rates against a range of inhibitor concentrations.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, if the mechanism of inhibition is competitive.

-

p-Nitrophenyl Acetate (p-NPA) Esterase Assay

This is a colorimetric and more accessible method suitable for high-throughput screening.[13][14][15]

Principle: Carbonic anhydrase exhibits esterase activity and can hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenolate.[13][14] The rate of formation of p-nitrophenolate is monitored spectrophotometrically at 400 nm. Inhibitors will decrease the rate of this reaction.

Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-SO4, pH 7.6.

-

Enzyme Working Solution: Dilute the stock solution of the hCA isoform in the assay buffer.

-

Substrate Solution: Prepare a 3 mM solution of p-NPA in acetonitrile.

-

Inhibitor Solutions: Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of assay buffer.

-

20 µL of the enzyme working solution.

-

20 µL of the inhibitor solution (or buffer for the control).

-

-

Incubate at room temperature for 10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the p-NPA substrate solution to each well.

-

Immediately measure the absorbance at 400 nm in kinetic mode for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (V) from the slope of the linear portion of the absorbance versus time plot.

-

Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(Vcontrol - Vinhibitor) / Vcontrol] x 100.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Caption: A generalized workflow for in vitro carbonic anhydrase inhibition assays.

Quantitative Data Summary

The following table provides a template for summarizing the inhibitory potency of this compound against different hCA isoforms. The data would be obtained from the experimental procedures described above.

| hCA Isoform | Assay Method | IC50 (nM) | Ki (nM) | Inhibition Type |

| hCA I | p-NPA | Data | Data | Data |

| hCA II | p-NPA | Data | Data | Data |

| hCA IX | Stopped-Flow | Data | Data | Data |

| hCA XII | Stopped-Flow | Data | Data | Data |

*Data to be populated from experimental results.

Conclusion

Based on its chemical structure, this compound is strongly predicted to act as a direct inhibitor of carbonic anhydrase. The core mechanism of action involves the coordination of its deprotonated sulfonamide group to the catalytic zinc ion within the enzyme's active site, thereby blocking its catalytic function. The furan and carboxylic acid moieties are expected to modulate the binding affinity and isoform selectivity through interactions with the surrounding amino acid residues. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of this mechanism and the precise quantification of its inhibitory potency. This understanding is crucial for the further development and application of this compound and related compounds as potential therapeutic agents.

References

- 1. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 2. Structure and mechanism of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]

- 4. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Carbonic Anhydrase Mechanism [andrew.cmu.edu]

- 7. Structure and Catalysis by Carbonic Anhydrase II: Role of Active-Site Tryptophan 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. In Vitro inhibition of human carbonic anhydrase I and II isozymes with natural phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Sulfamoylfuran-2-carboxylic acid: A Predictive Guide to Structural Elucidation

An In-Depth Technical Guide for Drug Development Professionals

Abstract

5-Sulfamoylfuran-2-carboxylic acid is a heterocyclic compound incorporating three key functional groups pivotal in medicinal chemistry: a furan ring, a carboxylic acid, and a primary sulfonamide. This combination of an acidic moiety, a hydrogen bond donor/acceptor sulfonamide, and a rigid aromatic scaffold makes it a molecule of significant interest for scaffold-based drug design and as a potential pharmacophore. This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By grounding our predictions in the fundamental principles of spectroscopy and referencing data from analogous structures, this document serves as a robust framework for researchers engaged in the synthesis, identification, and characterization of this and related molecules. We will explore the causality behind spectral features, outline self-validating experimental protocols, and provide the foundational knowledge required for unambiguous structural confirmation.

Molecular and Physicochemical Profile

Before delving into the spectroscopic data, it is essential to establish the fundamental properties of the target molecule.

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₅NO₅S[1]

The structure contains a highly substituted furan ring, which is an electron-rich aromatic system. However, it is substituted with two potent electron-withdrawing groups: the carboxylic acid at position 2 and the sulfamoyl group at position 5. This electronic environment is the primary determinant of the chemical shifts and vibrational frequencies observed in its spectra.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy: Proton Environment Analysis

Expertise & Causality: The ¹H NMR spectrum will reveal four distinct proton environments. The electron-withdrawing nature of the substituents will deshield the furan protons, shifting them downfield compared to unsubstituted furan. The protons of the carboxylic acid and sulfonamide are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[3][4]

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -COOH | > 12.0 | Broad Singlet | 1H | N/A |

| -SO₂NH₂ | 7.5 - 8.5 | Broad Singlet | 2H | N/A |

| Furan H-3 | 7.2 - 7.4 | Doublet | 1H | J₃,₄ = 3.5 - 4.0 Hz |

| Furan H-4 | 7.0 - 7.2 | Doublet | 1H | J₄,₃ = 3.5 - 4.0 Hz |

Note: These are predicted values. Actual experimental values may vary.

Trustworthiness - Self-Validating Interpretation:

-

Carboxylic Acid Proton: The appearance of a very broad signal at a high chemical shift (>12 ppm) is highly characteristic of a carboxylic acid proton.[5] To confirm its identity, the sample can be shaken with a drop of D₂O, which will cause the proton to exchange with deuterium, leading to the disappearance of this signal from the spectrum.[3][4]

-

Furan Protons: The two signals in the aromatic region (7.0-7.4 ppm), each integrating to 1H and appearing as doublets with an identical coupling constant of ~3.5-4.0 Hz, are definitive proof of two adjacent protons on a furan ring. The relative chemical shifts (H-3 vs. H-4) can be confirmed with 2D NMR techniques like NOESY.

-

Sulfamoyl Protons: A broad signal integrating to 2H in the 7.5-8.5 ppm range is indicative of the -NH₂ group of the sulfonamide. This signal will also disappear upon a D₂O exchange.

¹³C NMR Spectroscopy: Carbon Backbone Mapping

Expertise & Causality: The ¹³C NMR spectrum will show all five carbon atoms of the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.[3][4] The furan carbons attached to the electron-withdrawing groups (C2 and C5) will be more deshielded than the proton-bearing carbons (C3 and C4).

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 160 - 165 |

| C5 (C-SO₂NH₂) | 150 - 155 |

| C2 (C-COOH) | 145 - 150 |

| C3 | 120 - 125 |

| C4 | 115 - 120 |

Note: These are predicted values based on data for similar substituted furans.[5]

Trustworthiness - Self-Validating Interpretation:

-

Quaternary Carbons: The three most downfield signals (C=O, C2, C5) will typically appear with lower intensity as they are quaternary carbons. Their specific assignments can be confirmed using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which would show correlations from the furan protons (H-3, H-4) to the various carbons.

-

Protonated Carbons: The two most upfield signals (C3, C4) will show strong signals in a standard ¹³C spectrum. Their assignment can be unambiguously confirmed with a Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates each carbon to its directly attached proton.[6]

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies. The spectrum of this compound will be dominated by features from the carboxylic acid and sulfonamide groups. The broadness of the O-H stretch is a classic hallmark of the hydrogen-bonded dimer formation common in carboxylic acids.[7][8]

Predicted Key IR Absorptions

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Sulfonamide | N-H Asymmetric Stretch | ~3350 | Medium |

| Sulfonamide | N-H Symmetric Stretch | ~3250 | Medium |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Furan | Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Furan | C=C Stretch | ~1580, ~1470 | Medium |

| Sulfonamide | S=O Asymmetric Stretch | 1330 - 1370 | Strong |

| Carboxylic Acid | C-O Stretch | 1250 - 1350 | Strong |

| Sulfonamide | S=O Symmetric Stretch | 1150 - 1180 | Strong |

Trustworthiness - Self-Validating Interpretation: The simultaneous observation of all these bands provides compelling evidence for the proposed structure.

-

The extremely broad absorption spanning from 2500-3300 cm⁻¹ is one of the most recognizable features in IR spectroscopy and is almost exclusively due to a carboxylic acid O-H group.[4][7]

-

The presence of a sharp, intense C=O stretch around 1710 cm⁻¹ confirms the carboxyl group.[3][4]

-

The pair of strong bands for the S=O stretches and the pair of medium bands for the N-H stretches are definitive for the primary sulfonamide (-SO₂NH₂) group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Cleaning: Clean the crystal thoroughly after analysis. This method is fast, requires minimal sample preparation, and is non-destructive.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for a polar, acidic molecule like this, as it will readily form ions in solution and minimize premature fragmentation.

Predicted Mass Spectrum (ESI Negative Mode)

-

Ionization: In negative ion mode, the molecule will readily deprotonate at its most acidic site, the carboxylic acid, to form the [M-H]⁻ ion.

-

Molecular Ion Peak: An intense peak is expected at m/z = 190.0, corresponding to the [C₅H₄NO₅S]⁻ ion.

-

Isotope Pattern: The presence of sulfur will result in a small but detectable M+2 peak ([M-H+2]⁻) at m/z = 192.0, with an abundance of approximately 4.4% relative to the M peak, which is characteristic of the natural abundance of the ³⁴S isotope.

Predicted Key Fragmentations (Tandem MS of [M-H]⁻)

-

Loss of CO₂: A common fragmentation for carboxylates is the neutral loss of carbon dioxide (44 Da). This would result in a fragment ion at m/z = 146.0.

-

Loss of SO₂: Loss of sulfur dioxide (64 Da) from the sulfamoyl group could lead to a fragment at m/z = 126.0.

-

Loss of H₂NSO₂: Cleavage of the C-S bond could result in the loss of the sulfamoyl radical, though other rearrangements are more likely in ESI.

Caption: Conceptual workflow for Tandem Mass Spectrometry (MS/MS) analysis.

Trustworthiness - Self-Validating Interpretation: High-resolution mass spectrometry (HRMS) is the gold standard for confirming the molecular formula. The experimentally measured mass of the [M-H]⁻ ion should match the theoretical mass (189.9819) to within 5 ppm, providing unambiguous confirmation of the elemental composition. The fragmentation pattern obtained via MS/MS provides an orthogonal confirmation of the structure's connectivity. For example, observing the loss of CO₂ is a self-validating piece of evidence for the presence of a carboxylic acid.[9]

Conclusion

The structural elucidation of this compound is a clear-cut process when approached with a multi-technique spectroscopic strategy. Each method—NMR, IR, and MS—provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework, IR spectroscopy confirms the presence and nature of the key functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. By understanding the predicted spectral outcomes and the causal chemical principles behind them, researchers can confidently and efficiently confirm the identity and purity of this valuable chemical entity, accelerating its application in drug discovery and development programs.

References

- 1. This compound | 98027-63-5 | YDA02763 [biosynth.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. 5-(4-Nitrophenyl)furan-2-carboxylic Acid | MDPI [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of 5-Sulfamoylfuran-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Sulfamoylfuran-2-carboxylic acid represents a novel chemical entity with potential therapeutic applications. As with any new candidate, a thorough understanding of its fundamental physicochemical properties is paramount for successful development. This guide provides a comprehensive, methodology-focused framework for the characterization of its solubility and stability. Given the absence of existing data for this specific molecule, this document serves as a predictive and practical manual, drawing upon established principles of medicinal chemistry and pharmaceutical sciences. It outlines detailed protocols for solubility determination (kinetic and thermodynamic), pH-solubility profiling, and a complete stability assessment program based on the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to empower researchers to generate robust and reliable data packages for this promising new compound.

Introduction and Molecular Analysis

This compound is a small molecule incorporating three key functional groups: a furan ring, a carboxylic acid, and a primary sulfonamide (sulfamoyl group). The interplay of these groups will dictate its physicochemical behavior, including its solubility and susceptibility to degradation.

-

Furan Ring : A five-membered aromatic heterocycle. While contributing to the molecule's overall structure, furan rings can be susceptible to oxidative cleavage and acid-catalyzed hydrolysis.[1][2][3] Its modest aromaticity makes it more reactive than benzene.[2]

-

Carboxylic Acid (-COOH) : An acidic group that will be ionized at physiological pH. The pKa of furan-2-carboxylic acid is approximately 3.16, suggesting this moiety will be deprotonated (negatively charged) above this pH.[4] This ionization is expected to significantly enhance aqueous solubility at neutral and basic pH.

-

Sulfamoyl Group (-SO₂NH₂) : A weakly acidic functional group. The pKa of the N-H proton in a primary sulfonamide is typically in the range of 9-11. This group will be predominantly neutral at physiological pH but can influence hydrogen bonding and overall polarity.

A preliminary in-silico assessment is a critical first step in drug discovery.[5] Computational models, such as those based on Quantitative Structure-Property Relationships (QSPR) or thermodynamic cycles, can provide initial estimates of properties like LogP and aqueous solubility before the first gram of material is synthesized.[6] However, these predictions must be confirmed experimentally.[6]

Comprehensive Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[7] For a molecule like this compound, with ionizable groups, solubility is expected to be highly dependent on pH. A full characterization requires multiple types of solubility assays.

Kinetic vs. Thermodynamic Solubility

It is essential to distinguish between kinetic and thermodynamic solubility, as they provide different insights.

-

Kinetic Solubility is typically measured in high-throughput screens where a compound is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[8][9] This value reflects the solubility of the amorphous form and is useful for early discovery to flag potential issues.[10]

-

Thermodynamic Solubility represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[11][12] This is the gold-standard measurement required for later-stage development and formulation.[13]

Experimental Protocol: Kinetic Solubility Assay

This protocol is designed for rapid, early-stage assessment.

Objective: To determine the concentration at which this compound precipitates from a supersaturated solution in a given aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Plate Preparation: In a 96-well microplate, add the aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

-

Compound Addition: Add small aliquots of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.[9]

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[10]

-

Precipitate Removal: Filter the samples through a solubility filter plate.[9]

-

Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[10][14]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the definitive measure.[11]

Objective: To determine the saturation solubility of the crystalline solid at equilibrium.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound (e.g., 1 mg) to a glass vial.[11]

-

Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., 1 mL of 0.1 M phosphate buffer, pH 7.4).[11]

-

Equilibration: Seal the vials and agitate them in a thermomixer or on a vial roller system at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11][13]

-

Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Centrifuge or filter the supernatant to remove all solid particles.

-

Quantification: Dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound by a validated HPLC-UV or LC-MS method.[13]

Experimental Protocol: pH-Solubility Profile

For an ionizable compound, determining solubility across a range of pH values is mandatory.[15][16]

Objective: To map the solubility of this compound as a function of pH.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 3.0, 5.0, 6.8, 7.4, 9.0).[17]

-

Solubility Measurement: Perform the thermodynamic solubility (shake-flask) experiment in each of the prepared buffers.

-

Data Plotting: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. The resulting profile is expected to show low solubility at acidic pH (below the carboxylic acid pKa) and significantly higher solubility as the pH increases and the molecule ionizes.[18]

Data Presentation: Solubility Summary

All quantitative solubility data should be summarized for clear interpretation.

| Assay Type | Solvent/Buffer (pH) | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) |

| Kinetic | PBS (7.4) | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic | pH 1.2 Buffer | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic | pH 5.0 Buffer | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic | pH 7.4 Buffer | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic | pH 9.0 Buffer | 25 | [Insert Data] | [Insert Data] |

Comprehensive Stability Assessment

Stability testing is a non-negotiable component of drug development, providing critical information on how the quality of a drug substance varies over time under the influence of environmental factors.[19] The process begins with forced degradation studies to identify likely degradation products and establish a stability-indicating analytical method.

Development of a Stability-Indicating Method

A stability-indicating analytical method (SIAM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[20] It must be able to separate the intact API from its process impurities and all potential degradation products.[21] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection is the workhorse technique for this purpose.[20][22]

Workflow for Stability Characterization

Caption: Overall workflow for stability assessment of a new chemical entity.

Hypothesized Degradation Pathways

-

Acid/Base Hydrolysis: The furan ring is susceptible to acid-catalyzed ring opening.[3] The sulfonamide bond can also undergo hydrolysis, particularly under strong acidic or basic conditions, potentially cleaving to form sulfanilic acid derivatives and an amino-furan.[23][24]

-

Oxidation: Furan rings can be readily oxidized, leading to ring cleavage and the formation of dicarbonyl compounds or carboxylic acids.[1][25][26] The sulfamoyl group is generally stable to oxidation, but the aromatic ring is activated.

-

Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light.

-

Thermal Degradation: High temperatures can provide the energy needed to initiate various degradation reactions.

Experimental Protocol: Forced Degradation Studies

Forced degradation (or stress testing) is conducted under conditions more severe than accelerated stability studies to identify potential degradation products.[27] The goal is to achieve 5-20% degradation of the API.[28]

Objective: To generate likely degradation products and demonstrate the specificity of the analytical method.

Methodology: Prepare solutions of this compound (e.g., at 1 mg/mL) and expose them to the following conditions as per ICH guidelines[27][28]:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid drug substance to 80°C for 48 hours.

-

Photostability: Expose solid drug substance and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[29]

For each condition, a control sample (unexposed) should be analyzed concurrently. After exposure, samples should be neutralized (if applicable) and diluted for analysis by the stability-indicating HPLC method.

Forced Degradation Experimental Workflow

Caption: Step-by-step workflow for conducting forced degradation studies.

Data Presentation: Forced Degradation Summary

| Stress Condition | % Assay of Parent | % Total Impurities | Major Degradant RRT | Peak Purity | Mass Balance (%) |

| Control | 100.0 | <0.1 | N/A | Pass | 100.0 |

| 0.1 M HCl, 60°C | [Insert Data] | [Insert Data] | [Insert Data] | Pass | [Insert Data] |

| 0.1 M NaOH, 60°C | [Insert Data] | [Insert Data] | [Insert Data] | Pass | [Insert Data] |

| 3% H₂O₂, RT | [Insert Data] | [Insert Data] | [Insert Data] | Pass | [Insert Data] |

| Thermal, 80°C | [Insert Data] | [Insert Data] | [Insert Data] | Pass | [Insert Data] |

| Photolytic (ICH Q1B) | [Insert Data] | [InsertData] | [Insert Data] | Pass | [Insert Data] |

RRT = Relative Retention Time

Long-Term and Accelerated Stability Studies

Once the SIAM is validated, formal stability studies must be initiated according to ICH Q1A(R2) guidelines.[19][30][31]

Objective: To establish a re-test period for the drug substance and recommended storage conditions.

Methodology:

-

Batch Selection: Use at least three primary batches of the drug substance.

-

Storage Conditions:

-

Testing Frequency:

-

Tests: At each time point, samples should be tested for appearance, assay, degradation products, and any other critical quality attributes.

Conclusion

The characterization of solubility and stability is a foundational pillar in the development of any new chemical entity. This guide provides a robust, scientifically-grounded framework for researchers to systematically evaluate this compound. By following these detailed protocols—from initial predictive analysis and kinetic solubility screening to definitive thermodynamic solubility profiling and comprehensive ICH-compliant stability programs—drug development professionals can generate the high-quality data necessary to understand this molecule's behavior. This understanding is crucial for making informed decisions regarding formulation design, clinical trial preparation, and ultimately, regulatory submission. The successful execution of these studies will pave the way for advancing this compound from a promising candidate to a potential therapeutic reality.

References

- 1. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Furan - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. 2-Furancarboxylic acid(88-14-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. enamine.net [enamine.net]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. evotec.com [evotec.com]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. researchgate.net [researchgate.net]

- 16. Determination of pH-Solubility Profile and Development of Predict...: Ingenta Connect [ingentaconnect.com]

- 17. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]

- 19. database.ich.org [database.ich.org]

- 20. ijpsr.com [ijpsr.com]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. organicreactions.org [organicreactions.org]

- 26. researchgate.net [researchgate.net]

- 27. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. resolvemass.ca [resolvemass.ca]

- 29. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 30. ICH Official web site : ICH [ich.org]

- 31. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

The Ascendant Therapeutic Potential of 5-Sulfamoylfuran-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

The convergence of a sulfonamide moiety with a furan-2-carboxylic acid scaffold presents a compelling frontier in medicinal chemistry. This technical guide illuminates the significant, albeit emerging, therapeutic landscape of 5-Sulfamoylfuran-2-carboxylic acid derivatives. Drawing upon extensive research into analogous five-membered heterocyclic sulfonamides, this document synthesizes the current understanding of their biological activities, with a primary focus on their potent role as carbonic anhydrase inhibitors. Furthermore, we explore their potential as antimicrobial and anticancer agents, providing a comprehensive resource for researchers, scientists, and drug development professionals. This guide delves into the nuanced interplay of structure and activity, outlines detailed synthetic and analytical protocols, and charts a course for future investigations in this promising area of drug discovery.

Introduction: The Strategic Fusion of Furan, Carboxylic Acid, and Sulfonamide Moieties

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive starting point for drug design. When functionalized with a carboxylic acid at the 2-position and a sulfamoyl group at the 5-position, the resulting "this compound" core embodies a strategic amalgamation of pharmacophores, each contributing to a distinct and potent biological activity profile.

The sulfonamide group is a well-established pharmacophore, most notably for its ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes.[2] The carboxylic acid moiety, on the other hand, can enhance solubility, act as a hydrogen bond donor/acceptor, and mimic the carboxylate substrates of various enzymes. The synergy of these three components positions this compound derivatives as a class of compounds with multifaceted therapeutic potential. This guide will primarily focus on their well-supported role as carbonic anhydrase inhibitors, while also exploring their promising, though less characterized, antimicrobial and anticancer activities.

Carbonic Anhydrase Inhibition: A Primary Mechanism of Action

Carbonic anhydrases (CAs) are ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] They are involved in a multitude of physiological processes, including pH regulation, ion transport, and biosynthesis. The overexpression or aberrant activity of certain CA isoforms is implicated in various diseases, making them attractive therapeutic targets. Sulfonamides are the most prominent class of CA inhibitors, with their primary sulfonamide group coordinating to the zinc ion in the enzyme's active site.[3]

The Furan Scaffold in Carbonic Anhydrase Inhibition

Five-membered heterocyclic sulfonamides have been extensively studied as potent CA inhibitors.[4] The heterocyclic ring plays a crucial role in orienting the sulfonamide moiety for optimal binding to the active site zinc ion and in establishing additional interactions with amino acid residues within the active site, thereby influencing isoform selectivity.[1] While thiophene- and thiazole-based sulfonamides are more extensively documented, the principles of their interaction with CAs can be extrapolated to furan-based analogs. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, potentially interacting with hydrophilic residues or coordinated water molecules in the active site.[1]

Structure-Activity Relationships (SAR)

Based on extensive research on analogous heterocyclic sulfonamides, several key SAR principles can be proposed for this compound derivatives as CA inhibitors:

-

The Sulfonamide Group: The unsubstituted -SO₂NH₂ group is essential for potent inhibition, as it is the primary zinc-binding group.[3]

-

The Furan Ring: The furan ring acts as a scaffold, and its substitution pattern can significantly impact activity and isoform selectivity.

-

The Carboxylic Acid Moiety: The carboxylic acid at the 2-position can influence the molecule's physicochemical properties, such as solubility and cell permeability. It may also engage in hydrogen bonding interactions with residues at the entrance of the active site cavity.

-

Derivatization of the Carboxylic Acid and Sulfonamide Groups:

-

Esters and Amides of the Carboxylic Acid: Conversion of the carboxylic acid to esters or amides can modulate lipophilicity and pharmacokinetic properties. The nature of the ester or amide substituent can introduce additional interactions with the enzyme.

-

N-Substituted Sulfonamides: While primary sulfonamides are generally the most potent, N-substitution can be explored to fine-tune isoform selectivity.

-

The following diagram illustrates the key structural features influencing the carbonic anhydrase inhibitory activity of this compound derivatives.

Caption: Key structural determinants for carbonic anhydrase inhibition.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A common method to evaluate the CA inhibitory activity of compounds is a stopped-flow CO₂ hydrase assay.

Materials:

-

Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Test compounds (this compound derivatives)

-

CO₂-saturated water

-

Buffer solution (e.g., Tris-HCl, pH 7.4)

-

Indicator dye (e.g., p-nitrophenol)

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the test compounds in the assay buffer.

-

In the stopped-flow instrument, rapidly mix the enzyme solution with the CO₂-saturated water in the presence and absence (control) of the test compound at various concentrations.

-

Monitor the change in absorbance of the indicator dye over time, which reflects the pH change due to the enzymatic reaction.

-

Calculate the initial rates of the reaction.

-